(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is a chiral imidazolidinone compound recognized for its unique stereochemistry and significant role in various scientific applications, particularly in asymmetric synthesis and medicinal chemistry. This compound is notable for its potential as an organocatalyst, facilitating enantioselective transformations in organic reactions. Its molecular formula is , and it has a CAS number of 390766-89-9.
This compound can be synthesized from readily available precursors, such as tert-butylamine and benzyl isocyanate, through controlled cyclization processes. Its applications span across organic synthesis, pharmaceuticals, and biochemical research.
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone belongs to the class of imidazolidinones, which are characterized by their five-membered ring structure containing nitrogen atoms. It is classified as a chiral auxiliary and organocatalyst due to its ability to induce asymmetry in chemical reactions.
The synthesis of (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone typically involves the following steps:
In industrial settings, continuous flow processes are often employed to enhance efficiency and scalability. Flow microreactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
The molecular structure of (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone features:
Key molecular data includes:
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone primarily involves its function as a chiral organocatalyst. It facilitates enantioselective reactions by forming transient intermediates with substrates, directing the formation of chiral products. The steric hindrance provided by the tert-butyl and benzyl groups enhances selectivity during catalytic processes.
The compound interacts with molecular targets such as aldehydes and ketones through nucleophilic addition and cycloaddition reactions, promoting the transformation into enantioenriched products .
Key chemical properties include:
Relevant analyses indicate that the compound maintains stability under standard laboratory conditions but should be handled with care due to its chiral nature and potential reactivity .
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone has several important applications:
This compound exemplifies how chiral catalysts can significantly enhance synthetic efficiency and selectivity in organic chemistry, making it a critical tool in modern chemical research and applications.
The inception of imidazolidinone organocatalysts traces back to 2000, when Professor David MacMillan and colleagues introduced chiral amine catalysts as sustainable alternatives to traditional enzymatic or transition-metal systems. The foundational work demonstrated that imidazolidinones—small, bench-stable organic molecules—could facilitate enantioselective transformations under ambient aerobic conditions, bypassing the stringent handling requirements of metal-based catalysts [1] [8]. The prototype catalyst, (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride, enabled the first highly enantioselective organocatalytic Diels-Alder reaction. Here, condensation with α,β-unsaturated aldehydes (e.g., cinnamaldehyde) generated an iminium ion intermediate, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating cycloaddition with dienes like cyclopentadiene. This yielded Diels-Alder adducts with exceptional enantioselectivity (93% ee) and near-quantitative yields [1] [6].
The iminium activation mechanism emulated Lewis acid catalysis by reversibly forming electron-deficient intermediates, thereby enhancing dienophile reactivity while enforcing chiral induction through steric and electronic constraints within the catalyst scaffold [6] [8]. This discovery was rapidly extended to 1,3-dipolar cycloadditions and Friedel-Crafts alkylations, establishing a versatile platform for C–C bond formation [1]. The broader significance of this work was recognized in 2021, when MacMillan and Benjamin List received the Nobel Prize in Chemistry for pioneering organocatalytic strategies, highlighting imidazolidinones as cornerstones of modern asymmetric synthesis [1].
The evolution from first-generation catalysts to optimized derivatives culminated in (2R,5R)-(+)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (CAS 390766-89-9). This catalyst emerged as a privileged scaffold due to its structural enhancements:
Table 1: Key Asymmetric Reactions Enabled by (2R,5R)-Imidazolidinone
Reaction Type | Substrates | Products | Enantioselectivity | Primary Reference |
---|---|---|---|---|
Friedel-Crafts Alkylation | Indoles + α,β-Unsaturated Aldehydes | Benzylindolines | >90% ee | Austin & MacMillan [8] |
Asymmetric Hydride Reduction | α,β-Unsaturated Aldehydes | Saturated Aldehydes | 97% ee | [3] |
1,4-Addition | Electron-Rich Benzenes | Functionalized Aldehydes | 93% ee | [3] |
Photochemical α-Alkylation | Aldehydes + Pyridinium Salts | γ-Lactones | 88% ee | Yetra et al. [8] |
This catalyst’s versatility expanded organocatalysis beyond cycloadditions. For instance, it facilitated enantioselective 1,4-additions of electron-rich benzenes to unsaturated aldehydes and asymmetric hydride reductions, demonstrating unparalleled substrate generality [2] [3]. Its application in total syntheses—such as (–)-flustramine B—showcased industrial relevance, enabling multi-step cascades without metal contaminants [8].
Table 2: Structural Evolution of MacMillan Catalysts
Catalyst Generation | Key Structural Features | Enantioselectivity Range | Limitations | |
---|---|---|---|---|
1st (2000) | (5S)-Phenylmethyl-substituted | 90–93% ee | Narrow substrate scope | |
(2R,5R)-Optimized | tert-Butyl, benzyl, methyl groups | 93–99% ee | High catalyst loadings | |
Tryptophan-Derived | Bicyclic indole core (Cat 4-5) | >99% ee (specific cases) | Complex synthesis | [6] |
The catalyst’s impact extended to novel activation modes like SOMO (singly occupied molecular orbital) catalysis, which leveraged radical intermediates for C–C couplings previously unattainable via ionic mechanisms [6]. Pharmaceutical industries embraced this derivative for its "green" credentials—metal-free synthesis, aerobic operation, and straightforward scale-up—addressing stringent purity requirements for drug intermediates [4] [8].
Table 3: Compound Identification Data
Property | Value | |
---|---|---|
CAS Registry Number | 390766-89-9 | |
IUPAC Name | (2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | |
Molecular Formula | C₁₅H₂₂N₂O | |
Molecular Weight | 246.35 g/mol | |
Specific Rotation | +61° (c=1, MeOH) | [10] |
Melting Point | 98–102 °C | [10] |
Synonym | MacMillan’s 2nd-Generation Catalyst | [9] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9